molecular formula C5H4FN B146971 3-Fluoropyridine CAS No. 372-47-4

3-Fluoropyridine

Cat. No. B146971
CAS RN: 372-47-4
M. Wt: 97.09 g/mol
InChI Key: CELKOWQJPVJKIL-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

In the manner as described in Production example 1 while using 5.2 mL of 3-fluoropyridine and 10.2 g of 2-naphthaldehyde as starting materials, 3.8 g of the title compound was obtained as pale yellow needle crystals.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]=1[CH:18]=[O:19]>>[F:1][C:2]1[C:3]([CH:18]([C:9]2[CH:10]=[CH:11][C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:8]=2)[OH:19])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
FC=1C=NC=CC1
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1)C(O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.